

# physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline

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## Compound of Interest

Compound Name: 2-Amino-4-hydroxy-8-methylquinoline

Cat. No.: B3331837

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An in-depth technical guide on the core physicochemical properties of **2-Amino-4-hydroxy-8-methylquinoline**, designed for researchers, scientists, and drug development professionals.

## Introduction

**2-Amino-4-hydroxy-8-methylquinoline** is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures.[1] Compounds incorporating the 8-hydroxyquinoline scaffold, in particular, exhibit a wide range of biological effects, including antimicrobial and anticancer properties, making them valuable building blocks for pharmacologically active agents.[2] This guide provides a detailed overview of the known and predicted physicochemical properties of **2-Amino-4-hydroxy-8-methylquinoline**, along with relevant experimental methodologies.

## Molecular and Physicochemical Properties

The fundamental properties of **2-Amino-4-hydroxy-8-methylquinoline** are summarized below. It is important to note that while some properties are computationally predicted, they provide valuable estimates for experimental design.

Property	Value	Source
CAS Number	860715-42-0	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	[3][5]
Molecular Weight	174.203 g/mol	[3][5]
Boiling Point	393.9 ± 37.0 °C (Predicted)	[5]
Density	1.302 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
pKa	4.81 ± 0.40 (Predicted)	[5]

## Experimental Protocols

Detailed experimental data for **2-Amino-4-hydroxy-8-methylquinoline** is limited in publicly available literature. However, standard methodologies for the synthesis and characterization of similar quinoline derivatives can be applied.

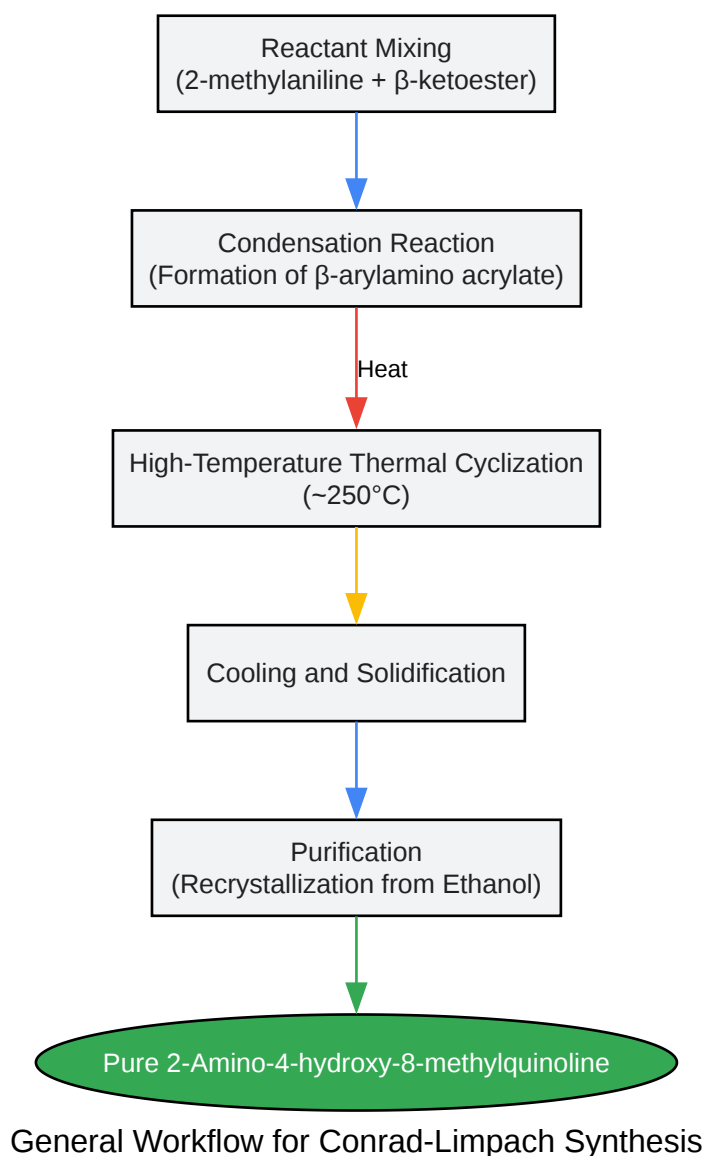
### Synthesis via Conrad-Limpach Reaction

A plausible synthetic route for **2-Amino-4-hydroxy-8-methylquinoline** is the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines.[6]

Methodology:

- **Reactant Condensation:** An appropriately substituted aniline, in this case, 2-methylaniline, is reacted with a  $\beta$ -ketoester (e.g., ethyl acetoacetate) at a moderate temperature (typically below 100°C). This step forms a  $\beta$ -arylamino- $\alpha,\beta$ -unsaturated ester intermediate.
- **Thermal Cyclization:** The intermediate is heated to a high temperature (around 250°C). This induces a thermal cyclization reaction, followed by the elimination of ethanol, to form the 4-hydroxyquinoline ring system.[6]
- **Purification:** The resulting crude product is allowed to cool, and the solid is collected. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a toluene-ethanol mixture, to yield the final product.

The workflow for this synthesis is visualized in the diagram below.



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Caption: General workflow for the synthesis of 4-hydroxyquinolines.

## Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule in solution, which influences its solubility, absorption, and biological interactions.

Methodology:

- **Sample Preparation:** A precise amount of **2-Amino-4-hydroxy-8-methylquinoline** is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

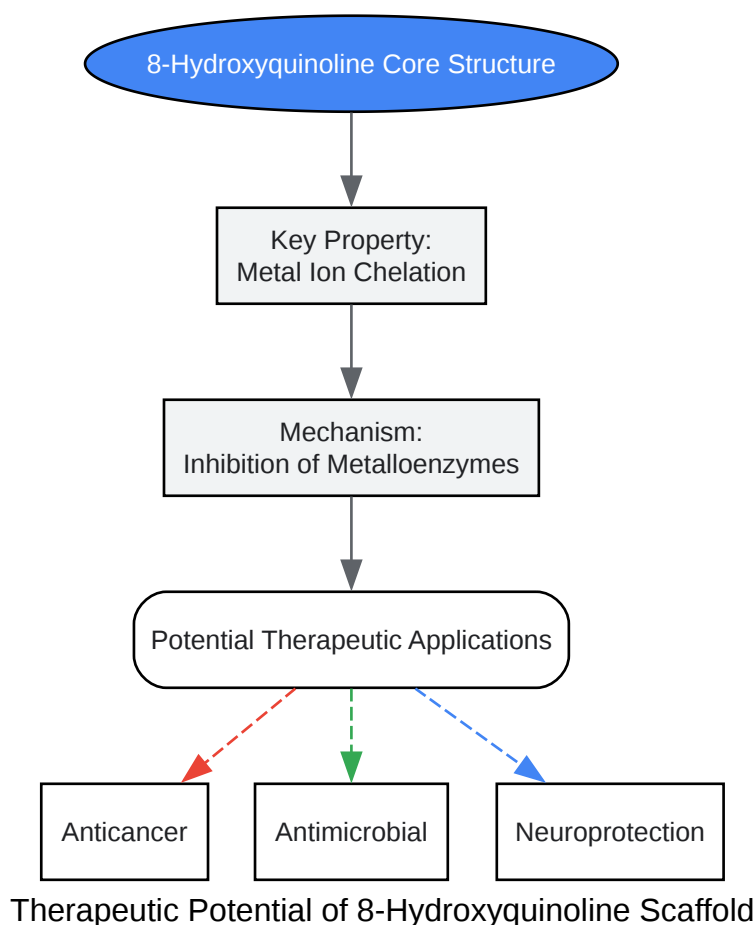
## Potential Biological Activity

While specific biological pathways for **2-Amino-4-hydroxy-8-methylquinoline** are not well-documented, compounds with the 8-hydroxyquinoline core are known to possess a wide array of biological activities.<sup>[2]</sup> These activities are often related to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

- **Anticancer agents:** By inducing apoptosis or inhibiting key enzymes in cancer cells.<sup>[2]</sup>
- **Antimicrobial agents:** Showing efficacy against various bacteria and fungi.<sup>[2]</sup>
- **Neuroprotective agents:** In the context of neurodegenerative diseases.<sup>[7]</sup>

The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications, which serves as a foundational concept for drug development professionals.



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Caption: Relationship between structure, mechanism, and applications.

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